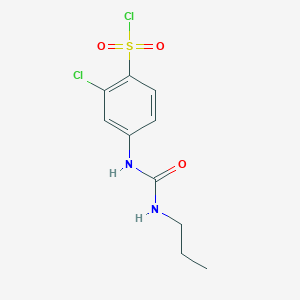

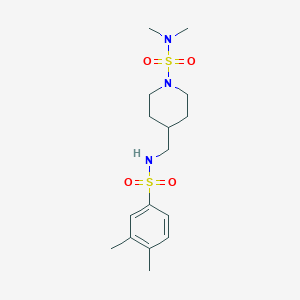

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DIDS and has been widely used in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound is related to various sulfonamide derivatives that have been synthesized and explored for their biological activities. For instance, studies on the synthesis of vinylsulfones and vinylsulfonamides highlight their utility in synthetic organic chemistry due to their wide range of biological activities, mainly as enzyme inhibitors. These compounds are used as active agents in multiple chemical reactions, including 1,4-addition and electrocyclization reactions, emphasizing the importance of efficient synthetic protocols for their production (Kharkov University Bulletin Chemical Series, 2020).

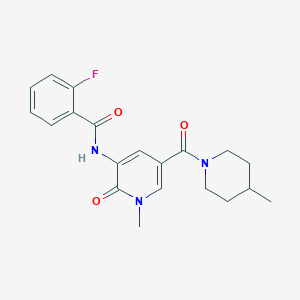

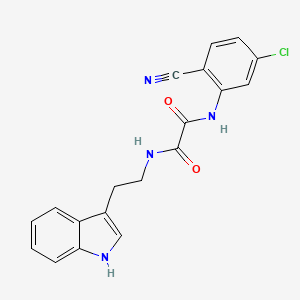

Biological and Pharmaceutical Applications

Sulfonamide-derived compounds have been extensively studied for their pharmaceutical applications, particularly as antibiotics and in the development of drugs targeting various diseases. For example, tosylated 4-aminopyridine and other sulfonylated amines form a significant class of pharmaceutical drugs used as antibiotics, highlighting the therapeutic potential of sulfonamide derivatives in medicine (Makara Journal of Science, 2021). Furthermore, sulfonamide-derived ligands and their transition metal complexes have been synthesized, characterized, and evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating the versatility of sulfonamide derivatives in developing new therapeutic agents (Applied Organometallic Chemistry, 2011).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other sulfonamide compounds, it may bind to enzymes or receptors, altering their function and leading to changes within the cell .

Biochemical Pathways

Sulfonamides are known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication

Result of Action

If the compound acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could denature the compound, rendering it ineffective. Additionally, the presence of other molecules could compete with the compound for its target, reducing its efficacy .

Propiedades

IUPAC Name |

4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-13-5-6-16(11-14(13)2)24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(3)4/h5-6,11,15,17H,7-10,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVXGLVNFHXQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)

![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)

![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

![4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide](/img/structure/B2377423.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)